molecular formula C22H20N2O2 B14289250 4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 116355-38-5

4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B14289250
CAS No.: 116355-38-5
M. Wt: 344.4 g/mol
InChI Key: FLURGPMZNOSMML-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that belongs to the class of phenolic pyrazoles This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a dihydropyrazole ring, all attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenylacetic acid under acidic conditions to yield the dihydropyrazole ring. Finally, the phenolic group is introduced through a coupling reaction with phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The dihydropyrazole ring can be reduced to a pyrazoline derivative.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated phenolic pyrazoles.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenolic group can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Hydroxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
  • 4-[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
  • 4-[3-(4-Nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

Uniqueness

4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility in organic solvents and may also affect its biological activity by altering its interaction with molecular targets.

Properties

CAS No.

116355-38-5

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]phenol

InChI

InChI=1S/C22H20N2O2/c1-26-20-13-9-16(10-14-20)21-15-22(17-7-11-19(25)12-8-17)24(23-21)18-5-3-2-4-6-18/h2-14,22,25H,15H2,1H3

InChI Key

FLURGPMZNOSMML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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